methyl3-fluoro-4-formylpyridine-2-carboxylate
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Overview
Description
Methyl 3-fluoro-4-formylpyridine-2-carboxylate is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a formyl group on the pyridine ring
Mechanism of Action
Target of Action
It is known that fluorinated pyridines, such as this compound, are often used in the synthesis of pharmaceuticals and agrochemicals , suggesting that the targets could be varied depending on the specific application.
Mode of Action
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound might interact with its targets in a unique manner due to the presence of the fluorine atom.
Biochemical Pathways
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . This suggests that the compound could potentially affect a variety of biochemical pathways.
Result of Action
The presence of fluorine in the compound could potentially alter the physical and chemical properties of a molecule, and the higher polarizability due to the new c-f bond may give new possibilities for binding to the receptor .
Action Environment
Fluorinated compounds are more resistant to metabolic degradation , suggesting that the compound might be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-4-formylpyridine-2-carboxylate typically involves nucleophilic aromatic substitution reactions. One common method starts with methyl 3-nitropyridine-4-carboxylate, which undergoes nucleophilic substitution with a fluoride anion to replace the nitro group with a fluorine atom . The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-formylpyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Methyl 3-fluoro-4-carboxypyridine-2-carboxylate.
Reduction: Methyl 3-fluoro-4-hydroxymethylpyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-4-formylpyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoropyridine-4-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.
Methyl 2-fluoropyridine-4-carboxylate: Similar structure but with the fluorine atom in a different position, leading to distinct chemical properties.
Uniqueness
Methyl 3-fluoro-4-formylpyridine-2-carboxylate is unique due to the combination of the fluorine atom and the formyl group on the pyridine ring.
Properties
IUPAC Name |
methyl 3-fluoro-4-formylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-13-8(12)7-6(9)5(4-11)2-3-10-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSHRLIJMMVLDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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